molecular formula C8H11NO4 B11752805 Allyl 3-oxomorpholine-4-carboxylate

Allyl 3-oxomorpholine-4-carboxylate

Cat. No.: B11752805
M. Wt: 185.18 g/mol
InChI Key: VRDBKFDYNQXZEV-UHFFFAOYSA-N
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Description

Allyl 3-oxomorpholine-4-carboxylate is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol This compound is characterized by the presence of an allyl group attached to a morpholine ring, which is further substituted with a carboxylate and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-oxomorpholine-4-carboxylate typically involves the reaction of morpholine with allyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Allyl 3-oxomorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl 3-oxomorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Allyl 3-oxomorpholine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

prop-2-enyl 3-oxomorpholine-4-carboxylate

InChI

InChI=1S/C8H11NO4/c1-2-4-13-8(11)9-3-5-12-6-7(9)10/h2H,1,3-6H2

InChI Key

VRDBKFDYNQXZEV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCOCC1=O

Origin of Product

United States

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